molecular formula C9H18N2 B13116375 2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine CAS No. 24025-08-9

2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine

Cat. No.: B13116375
CAS No.: 24025-08-9
M. Wt: 154.25 g/mol
InChI Key: WGXIYIFYMGDZJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine is unique due to its specific structural configuration and the range of biological activities it exhibits

Properties

CAS No.

24025-08-9

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-methyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine

InChI

InChI=1S/C9H18N2/c1-10-6-7-11-5-3-2-4-9(11)8-10/h9H,2-8H2,1H3

InChI Key

WGXIYIFYMGDZJY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2CCCCC2C1

Origin of Product

United States

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